![molecular formula C15H16N4O4 B14124313 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate](/img/structure/B14124313.png)
2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3h-pyrrolo[2,3-d]pyrimidine hydrate
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Overview
Description
2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, making it a valuable molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone can lead to the formation of the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to bind to active sites, inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: A similar compound used in chemotherapy, known for its pyrrolo[2,3-d]pyrimidine core.
Methotrexate: Another chemotherapeutic agent with structural similarities, used to treat various cancers and autoimmune diseases.
Uniqueness
2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate is unique due to its specific functional groups and hydration state, which may confer distinct biological activities and chemical reactivity compared to its analogues .
Biological Activity
2-Amino-4,7-dihydro-5-[2-[4-(carboxy)phenyl]ethyl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research findings.
The compound is characterized by the following chemical identifiers:
Property | Value |
---|---|
CAS Number | 137281-39-1 |
Molecular Formula | C15H14N4O3 |
Molecular Weight | 298.30 g/mol |
Appearance | Crystalline powder |
Solubility | Soluble in organic solvents |
Biological Activity Overview
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including the compound , exhibit a range of biological activities:
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related derivatives:
- Cytotoxicity Assays : In vitro studies have been conducted using various cancer cell lines (e.g., CHO, KB, IGROV1) to assess the cytotoxic effects of the compound. Results indicate that modifications to the molecular structure can significantly enhance antiproliferative activity .
- Mechanistic Studies : Research has shown that the biological activity is linked to selective uptake mechanisms via folate receptors (FRs) and proton-coupled folate transporters (PCFT), which facilitate cellular entry and subsequent cytotoxic effects .
- Comparative Analysis : A comparative study with classic antifolates revealed that certain structural modifications to the pyrrolo[2,3-d]pyrimidine scaffold can improve selectivity and potency against cancer cells while reducing off-target effects .
Applications in Pharmaceutical Development
The compound's unique properties make it a valuable intermediate in drug development:
- Pharmaceutical Formulation : It is utilized to enhance the solubility and bioavailability of active pharmaceutical ingredients, which is critical for effective drug delivery systems .
- Diagnostic Applications : There is potential for this compound to be developed into diagnostic agents for early disease detection due to its specific biological interactions .
Properties
Molecular Formula |
C15H16N4O4 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid;hydrate |
InChI |
InChI=1S/C15H14N4O3.H2O/c16-15-18-12-11(13(20)19-15)10(7-17-12)6-3-8-1-4-9(5-2-8)14(21)22;/h1-2,4-5,7H,3,6H2,(H,21,22)(H4,16,17,18,19,20);1H2 |
InChI Key |
ARMKTLJIRFNRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)O.O |
Origin of Product |
United States |
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